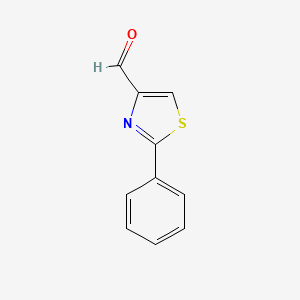

2-Phenyl-1,3-thiazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLKCCGWRITPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353053 | |

| Record name | 2-phenyl-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20949-81-9 | |

| Record name | 2-phenyl-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Phenyl-1,3-thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in medicinal chemistry. The thiazole nucleus is a key component in a wide array of therapeutic agents, exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1]

2-Phenyl-1,3-thiazole-4-carbaldehyde, in particular, is a versatile synthetic intermediate. The presence of a reactive aldehyde group at the 4-position, combined with the stable 2-phenylthiazole core, provides a valuable platform for the construction of diverse molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the primary synthetic routes to this important building block, providing not only step-by-step protocols but also insights into the underlying chemical principles that govern these transformations.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on three principal and field-proven methodologies:

-

The Hantzsch Thiazole Synthesis: A classic and reliable method for constructing the thiazole ring from acyclic precursors.

-

Vilsmeier-Haack Formylation: A powerful technique for introducing a formyl group onto a pre-existing 2-phenylthiazole scaffold.

-

Oxidation of (2-Phenyl-1,3-thiazol-4-yl)methanol: A straightforward functional group interconversion from the corresponding primary alcohol.

Each of these routes offers distinct advantages and is suited to different starting material availability and strategic synthetic planning. The following sections will provide a detailed examination of each method, complete with experimental protocols, mechanistic discussions, and comparative data.

Methodology 1: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a direct and efficient route to the thiazole ring system. The reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, this translates to the reaction of thiobenzamide with a suitable 3-halo-2-oxopropanal derivative.

Causality Behind Experimental Choices:

The choice of thiobenzamide directly installs the desired 2-phenyl substituent on the thiazole ring. The α-haloketone component must contain a masked or protected aldehyde functionality at the 3-position, which can be deprotected in a subsequent step. A common strategy involves using a precursor that can be readily converted to the aldehyde post-cyclization.

Experimental Protocol: Hantzsch Synthesis of Ethyl 2-Phenyl-1,3-thiazole-4-carboxylate (A Precursor to the Aldehyde)

A practical approach involves the synthesis of the corresponding ethyl ester, which can then be reduced to the alcohol and subsequently oxidized to the aldehyde.

Materials and Reagents:

-

Thiobenzamide

-

Ethyl bromopyruvate

-

Ethanol

-

Sodium bicarbonate

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1.0 eq) in ethanol (10 mL per gram of thiobenzamide).

-

To this solution, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-phenyl-1,3-thiazole-4-carboxylate, which can be purified by column chromatography on silica gel.

Mechanistic Insights: The Hantzsch Thiazole Synthesis

The mechanism of the Hantzsch synthesis proceeds through a sequence of nucleophilic substitution, cyclization, and dehydration steps.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenyl-1,3-thiazole-4-carbaldehyde

Introduction

2-Phenyl-1,3-thiazole-4-carbaldehyde is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and drug development. Its scaffold, featuring a phenyl-substituted thiazole ring with a reactive carbaldehyde group, serves as a versatile building block for the synthesis of a diverse array of more complex molecules. Thiazole derivatives are known to exhibit a wide range of biological activities, making this compound a valuable starting material for the exploration of new therapeutic agents.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven insights into its experimental characterization.

Molecular Structure and Identification

The foundational step in understanding the physicochemical nature of any compound is a thorough characterization of its molecular structure.

Caption: Molecular Structure of this compound.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NOS | [2] |

| Molecular Weight | 189.23 g/mol | [2] |

| CAS Number | 20949-81-9 | [2] |

| Appearance | Off-white solid | [3] |

| Melting Point | 51 °C | [3] |

| Boiling Point (Predicted) | 353.0 ± 34.0 °C | [3] |

| pKa (Predicted) | 0.22 ± 0.10 | [3] |

| Density (Predicted) | 1.269 ± 0.06 g/cm³ | [3] |

Spectral Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆ are as follows:

-

Aldehydic Proton (1H): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group.

-

Thiazole Proton (1H): The proton on the C5 position of the thiazole ring is expected to appear as a singlet, generally in the range of δ 8.0-8.5 ppm.[4][5]

-

Phenyl Protons (5H): The protons of the phenyl group will appear in the aromatic region, typically between δ 7.2 and 8.0 ppm. The exact multiplicity will depend on the substitution pattern and the resolution of the spectrum, but a multiplet is commonly observed.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. Characteristic chemical shifts include:

-

Carbonyl Carbon: The aldehydic carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 180-195 ppm.

-

Thiazole Carbons: The carbons of the thiazole ring are expected to resonate between δ 110 and 170 ppm. The carbon attached to the phenyl group (C2) and the carbon bearing the aldehyde (C4) will have distinct chemical shifts from the C5 carbon.[6][7]

-

Phenyl Carbons: The carbons of the phenyl ring will show signals in the aromatic region, typically between δ 125 and 140 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. Key absorption bands (in cm⁻¹) include:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹. This is a characteristic peak for an aromatic aldehyde.

-

C-H Stretch (Aldehyde): A medium intensity band may be observed around 2720-2820 cm⁻¹.

-

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

-

C=C and C=N Stretches (Aromatic and Thiazole Rings): Multiple medium to weak absorption bands are anticipated in the 1450-1600 cm⁻¹ region.[4]

-

C-S Stretch (Thiazole Ring): A weak absorption may be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 189. Common fragmentation patterns may involve the loss of the formyl group (-CHO) or cleavage of the thiazole ring.

Experimental Protocols

The following section details standardized procedures for determining key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)[8]

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.[9]

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): For an unknown sample, it is often efficient to first perform a rapid heating to approximate the melting point.

-

Accurate Determination: For a precise measurement, set the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the substance.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS 20949-81-9 [matrix-fine-chemicals.com]

- 3. This compound CAS#: 20949-81-9 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. chemrevlett.com [chemrevlett.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. westlab.com [westlab.com]

- 10. davjalandhar.com [davjalandhar.com]

A Technical Guide to 2-Phenyl-1,3-thiazole-4-carbaldehyde (CAS 20949-81-9): A Privileged Scaffold for Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 2-Phenyl-1,3-thiazole-4-carbaldehyde (CAS No. 20949-81-9), a heterocyclic aldehyde of significant interest to the pharmaceutical and life sciences industries. We will explore its fundamental physicochemical properties, discuss established synthetic pathways, and illuminate its critical role as a versatile molecular scaffold in the field of medicinal chemistry. The guide details the causality behind its utility in drug discovery, focusing on its function as a key intermediate for generating diverse compound libraries. A comprehensive, field-tested protocol for a common derivatization reaction—reductive amination—is provided to demonstrate its practical application in the laboratory. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this high-value compound in their research and development programs.

Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. It is considered a "privileged scaffold" in drug design, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity.[1] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This versatility stems from the thiazole ring's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules.

This compound emerges as a particularly valuable building block within this chemical class. It combines the proven biological relevance of the 2-phenylthiazole core with the synthetic versatility of a carbaldehyde functional group. This aldehyde moiety serves as a reactive handle, enabling chemists to readily introduce a wide array of chemical diversity through well-established synthetic transformations, thereby facilitating the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Physicochemical and Structural Profile

A precise understanding of the compound's properties is foundational to its effective use in research.

Key Properties

The essential physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 20949-81-9 | [4][5][6] |

| Molecular Formula | C₁₀H₇NOS | [5][6] |

| Molecular Weight | 189.23 g/mol | [5][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 4-Formyl-2-phenylthiazole, (4-Formyl-1,3-thiazol-2-yl)benzene | [5][7] |

| Appearance | Solid | [7] |

| Melting Point | 51 °C | [7] |

| Boiling Point | 353.0±34.0 °C (Predicted) | [7] |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | [7] |

Chemical Structure

The structure features a central thiazole ring substituted with a phenyl group at the 2-position and a formyl (aldehyde) group at the 4-position.

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of substituted thiazoles is a well-documented area of organic chemistry. The most common and robust method for accessing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis.[1][2]

Hantzsch Thiazole Synthesis

Causality: The Hantzsch synthesis is a classic condensation reaction that reliably forms the thiazole ring. It involves the reaction of an α-haloketone (or α-haloaldehyde) with a thioamide. For the target molecule, this involves the condensation of a suitable thioamide (thiobenzamide) with an α-halo-β-carbonyl aldehyde equivalent.

A plausible synthetic route is outlined below:

Caption: General workflow for Hantzsch thiazole synthesis.

Step-by-Step Synthetic Protocol

This protocol is a representative method based on the principles of the Hantzsch synthesis.[2][8]

-

Reactant Preparation: To a solution of thiobenzamide (1.0 eq) in absolute ethanol (approx. 0.5 M), add 3-bromo-2-oxopropanal (1.1 eq).

-

Reaction Execution: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Self-Validating Insight: The disappearance of the starting materials and the appearance of a new, single spot on the TLC plate (visualized under UV light) indicates a successful reaction.

-

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃). This step quenches any acidic byproducts.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture). The organic layers contain the desired product.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Role in Medicinal Chemistry and Drug Discovery

The primary value of this compound lies in its role as a molecular scaffold for building libraries of diverse chemical entities. Its aldehyde functionality is a gateway to numerous chemical transformations.

A Scaffold for Molecular Elaboration

In Fragment-Based Drug Discovery (FBDD) and lead optimization, a core scaffold is systematically modified to enhance potency, selectivity, and pharmacokinetic properties. This compound is an ideal starting point for such "elaboration."

Caption: Elaboration pathways from the core scaffold.

This strategic derivatization allows for the rapid generation of analogues to probe the chemical space around a biological target. For instance, derivatives of thiazole carboxamides have been successfully developed as potent c-Met kinase inhibitors for cancer treatment.[9]

Experimental Protocol: Derivatization via Reductive Amination

Reductive amination is one of the most powerful and widely used reactions in medicinal chemistry for converting aldehydes into amines.[10] This process involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.

Causality of Reagent Selection

-

Amine: A primary or secondary amine is chosen to introduce the desired chemical functionality.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective reducing agent that reduces the protonated imine intermediate much faster than the starting aldehyde. This selectivity prevents the side reaction of aldehyde reduction to an alcohol and allows for a one-pot procedure.[11]

-

Solvent: A non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) is typically used.

Step-by-Step Laboratory Workflow

This protocol describes a general procedure for the reductive amination of the title compound with a generic primary amine (R-NH₂).

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

Amine Addition: Add the desired primary amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 eq) to liberate the free amine.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

-

Self-Validating Insight: A mild exotherm or slight effervescence may be observed upon addition of the reducing agent. The reaction should be monitored by TLC or LC-MS until the starting aldehyde is fully consumed.

-

-

Quenching: Once the reaction is complete (typically 1-3 hours), carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer again with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography to obtain the desired secondary amine derivative.

Caption: Workflow for a typical reductive amination experiment.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel.[4]

-

Hazards: Harmful if swallowed. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[7]

Conclusion

This compound (CAS 20949-81-9) is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its privileged thiazole core provides a foundation with proven biological relevance, while its reactive aldehyde handle offers a versatile entry point for extensive chemical modification. By understanding its synthesis, properties, and derivatization chemistry, researchers can effectively utilize this scaffold to generate novel molecules with the potential to become next-generation therapeutics.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. matrixscientific.com [matrixscientific.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS 20949-81-9 [matrix-fine-chemicals.com]

- 7. chembk.com [chembk.com]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. chemical-label.com [chemical-label.com]

A Technical Guide to the Structure Elucidation of 2-Phenyl-1,3-thiazole-4-carbaldehyde

For distribution to: Researchers, scientists, and drug development professionals

Introduction

In the landscape of medicinal chemistry and materials science, thiazole derivatives hold a significant position due to their wide-ranging biological activities and applications.[1] The 2-phenyl-1,3-thiazole-4-carbaldehyde scaffold, in particular, serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications, including but not limited to antimicrobial, anti-inflammatory, and anticancer agents.[1][2] Given its role as a foundational building block, the unambiguous confirmation of its molecular structure is of paramount importance to ensure the validity of subsequent research and development efforts.

This in-depth technical guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound. Moving beyond a mere recitation of data, this document delves into the causality behind experimental choices and the logic of spectral interpretation, reflecting a field-proven methodology. Each analytical step is designed to be self-validating, culminating in a cohesive and irrefutable structural assignment.

Strategic Overview of Structure Elucidation

Caption: Workflow for the structure elucidation of this compound.

Synthesis Context: The Hantzsch Thiazole Synthesis

A foundational understanding of the synthetic route is crucial as it informs potential side products and impurities. A common and efficient method for preparing the thiazole ring is the Hantzsch Thiazole Synthesis.[3][4][5] This reaction typically involves the condensation of an α-haloketone with a thioamide.[4][6]

In the context of this compound, a plausible Hantzsch synthesis would involve the reaction of a suitable α-halocarbonyl compound with thiobenzamide. The reaction proceeds through an initial S-alkylation followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][6]

Key Reagents for Synthesis:

-

Thiobenzamide

-

A 3-halo-2-oxopropanal derivative

Understanding this pathway allows the analyst to anticipate potential impurities, such as unreacted starting materials or intermediates, which is critical for accurate data interpretation.

Mass Spectrometry: Determining the Molecular Blueprint

The initial step in the analytical workflow is to determine the molecular weight and elemental formula of the synthesized compound. High-resolution mass spectrometry (HRMS) is the technique of choice for this purpose.

Expected Molecular Formula: C₁₀H₇NOS[7][8][9]

Expected Exact Mass: 189.0248 g/mol [10]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Infuse the sample solution into an ESI-TOF mass spectrometer.

-

Analysis Mode: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

-

Data Interpretation: The resulting spectrum should show a prominent peak at m/z 205.1, corresponding to the protonated molecule [M+H]⁺.[11] The high-resolution data should confirm the elemental composition of C₁₀H₇NOS with a high degree of accuracy (typically within 5 ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. For this compound, we expect to observe characteristic absorption bands for the aldehyde and the aromatic systems.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Interpretation: Analyze the spectrum for characteristic absorption peaks.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3100-3000 | C-H stretch | Aromatic (Phenyl and Thiazole rings) | [12] |

| ~1700-1680 | C=O stretch | Aldehyde | [11] |

| ~1605 | C=N stretch | Thiazole ring | [11] |

| ~1580-1450 | C=C stretch | Aromatic rings | [12] |

| ~1255 | C-S stretch | Thiazole ring | [11] |

The presence of a strong absorption band around 1698 cm⁻¹ is a key indicator of the aldehyde carbonyl group.[11] The combination of aromatic C-H and C=C stretching vibrations further supports the presence of the phenyl and thiazole rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information regarding the molecular structure, including the chemical environment of each proton and carbon atom and their connectivity. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for unambiguous assignment.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR

-

¹³C NMR

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 | Singlet | 1H | Aldehyde H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. |

| ~8.2 | Singlet | 1H | Thiazole H-5 | This proton is on the electron-deficient thiazole ring, adjacent to the sulfur atom, resulting in a downfield shift. |

| ~7.9-8.0 | Multiplet | 2H | Phenyl H (ortho) | These protons are ortho to the electron-withdrawing thiazole ring, leading to a downfield shift compared to benzene. |

| ~7.4-7.5 | Multiplet | 3H | Phenyl H (meta, para) | These protons are in a more typical aromatic region. |

¹³C NMR: Carbon Skeleton Mapping

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~191 | Aldehyde C=O | The carbonyl carbon of an aldehyde is characteristically found in this highly deshielded region.[11] |

| ~162 | Thiazole C-2 | This carbon is bonded to two heteroatoms (N and S), causing a significant downfield shift.[11] |

| ~150 | Thiazole C-4 | This carbon is attached to the aldehyde group and is part of the aromatic thiazole ring.[11] |

| ~140 | Thiazole C-5 | The carbon bearing the lone proton on the thiazole ring.[11] |

| ~128-132 | Phenyl Carbons | Chemical shifts are typical for a substituted benzene ring. |

2D NMR: Establishing Connectivity

While 1D NMR provides valuable information, 2D NMR experiments are essential to definitively connect the atoms and confirm the overall structure.

-

COSY: This experiment will show correlations between coupled protons. In this molecule, it will primarily show the coupling between the ortho, meta, and para protons of the phenyl ring, confirming their arrangement.

-

HSQC: This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the protonated carbons (Thiazole C-5 and all phenyl CH carbons).

-

HMBC: This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations are illustrated in the diagram below.

Caption: Key HMBC correlations for this compound.

Key HMBC Correlations for Structure Confirmation:

-

A correlation between the aldehyde proton and thiazole C-4 and C-5 confirms the position of the aldehyde group.

-

A correlation between the thiazole H-5 proton and thiazole C-4 and the aldehyde carbon further solidifies this assignment.

-

Correlations from the ortho-protons of the phenyl ring to thiazole C-2 unequivocally establish the connection point of the phenyl group.

Data Integration and Final Confirmation

The convergence of data from all analytical techniques provides an irrefutable confirmation of the structure of this compound.

| Technique | Finding | Conclusion |

| HRMS | Molecular ion consistent with C₁₀H₇NOS | Confirms elemental formula and molecular weight (189.23 g/mol ).[8][9] |

| FT-IR | Strong C=O stretch (~1698 cm⁻¹), aromatic C=C and C=N stretches | Presence of an aldehyde and aromatic thiazole and phenyl rings.[11] |

| ¹H NMR | Distinct signals for aldehyde (1H, s), thiazole (1H, s), and phenyl (5H, m) protons | Confirms the presence and ratio of all proton environments. |

| ¹³C NMR | Signals for aldehyde C=O, three thiazole carbons, and phenyl carbons | Maps out the complete carbon skeleton. |

| 2D NMR | Key HMBC correlations (Aldehyde H to C-4/C-5; Phenyl H-ortho to C-2) | Establishes the precise connectivity of the functional groups and rings. |

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. Through the logical and meticulous interpretation of data from mass spectrometry, IR spectroscopy, and a full suite of NMR experiments, the molecular structure can be assigned with the highest degree of confidence. This rigorous approach ensures the integrity of foundational chemical entities, which is a prerequisite for their successful application in drug discovery and materials science.

References

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. synarchive.com [synarchive.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Page loading... [guidechem.com]

- 8. scbt.com [scbt.com]

- 9. This compound | CAS 20949-81-9 [matrix-fine-chemicals.com]

- 10. 2-Phenyl-1,3-thiazole-5-carbaldehyde | C10H7NOS | CID 2763706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-(4-Amino-phenyl)-thiazole-4-carbaldehyde | 55327-25-8 | Benchchem [benchchem.com]

- 12. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

Spectroscopic Data for 2-Phenyl-1,3-thiazole-4-carbaldehyde: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Phenyl-1,3-thiazole-4-carbaldehyde (CAS No. 20949-81-9).[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical aspects of characterizing this heterocyclic aldehyde using modern spectroscopic techniques. We will explore the causality behind experimental choices and provide a self-validating framework for interpreting the spectral data. The molecular formula of the compound is C₁₀H₇NOS, and its molecular weight is 189.23 g/mol .[1][2]

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the thiazole ring, a common scaffold in medicinal chemistry, coupled with a reactive aldehyde functional group, makes it a versatile building block for the synthesis of novel therapeutic agents.[3] Accurate spectroscopic characterization is paramount to confirm its structure, assess its purity, and understand its chemical behavior. This guide will cover the essential spectroscopic techniques for its analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy

Theoretical Considerations: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the thiazole ring, the phenyl ring, and the aldehyde group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring and the carbonyl group of the aldehyde.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used if solubility is an issue.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically used. The spectral width should be set to encompass the expected range of chemical shifts (approximately 0-12 ppm). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds is recommended.

Data Interpretation:

Based on the analysis of related compounds, the following ¹H NMR data are predicted for this compound.[4][5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehyde H (CHO) | 9.9 - 10.2 | Singlet (s) | The strong deshielding effect of the carbonyl group and the thiazole ring places this proton at a very downfield position. |

| Thiazole H5 | 8.2 - 8.5 | Singlet (s) | This proton is deshielded by the adjacent nitrogen and sulfur atoms, as well as the aldehyde group. For comparison, the thiazole proton in 2-bromo-4-phenyl-1,3-thiazole appears at 8.16 ppm.[4][5] |

| Phenyl H (ortho) | 7.9 - 8.1 | Multiplet (m) | These protons are deshielded due to their proximity to the electron-withdrawing thiazole ring. |

| Phenyl H (meta, para) | 7.4 - 7.6 | Multiplet (m) | These protons are in a more typical aromatic region. |

Causality in Interpretation: The downfield shift of the aldehyde proton is a hallmark of this functional group. The singlet nature of the thiazole H5 proton is due to the absence of adjacent protons. The phenyl protons exhibit a multiplet pattern due to spin-spin coupling between them.

¹³C NMR Spectroscopy

Theoretical Considerations: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization of the carbon atoms and the electronegativity of the atoms they are bonded to.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

Data Interpretation:

The predicted ¹³C NMR chemical shifts for this compound are summarized below, with reference to data from similar thiazole-containing structures.[6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Aldehyde C (CHO) | 185 - 195 | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| Thiazole C2 | 165 - 175 | This carbon is bonded to nitrogen and sulfur, leading to a downfield shift. |

| Thiazole C4 | 150 - 160 | This carbon is attached to the aldehyde group, causing it to be deshielded. |

| Thiazole C5 | 125 - 135 | This carbon is adjacent to the nitrogen and bears a proton. |

| Phenyl C (ipso) | 130 - 135 | The carbon of the phenyl ring directly attached to the thiazole ring. |

| Phenyl C (ortho, meta, para) | 125 - 130 | The remaining carbons of the phenyl ring appear in the typical aromatic region. |

Self-Validation: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. In this case, we expect to see 8 distinct signals in the aromatic/heteroaromatic region and one signal for the aldehyde carbon.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Theoretical Considerations: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key vibrational modes are associated with the aldehyde group, the aromatic rings, and the C-N and C-S bonds of the thiazole ring.

Experimental Protocol:

-

Sample Preparation: The spectrum can be obtained from a neat sample if it is a liquid, or as a KBr pellet or a Nujol mull if it is a solid. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the solvent should be recorded and subtracted from the sample spectrum.

Data Interpretation:

The expected characteristic IR absorption bands for this compound are listed below.[7]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| ~3100-3000 | Aromatic C-H stretch | Medium | Characteristic of the phenyl and thiazole rings. |

| ~2850 and ~2750 | Aldehyde C-H stretch | Medium | A pair of bands characteristic of the aldehyde C-H bond. |

| ~1700 | C=O stretch (aldehyde) | Strong | The conjugation with the thiazole ring lowers the frequency from that of a saturated aldehyde. |

| ~1600-1450 | C=C and C=N stretch | Medium-Strong | Aromatic and thiazole ring stretching vibrations. |

| Below 1000 | C-S stretch, C-H out-of-plane bending | Medium-Strong | These bands are part of the fingerprint region and are unique to the molecule. |

Expertise in Action: The presence of two distinct C-H stretching bands for the aldehyde group is a highly diagnostic feature that helps to distinguish it from other carbonyl-containing compounds. The exact position of the C=O stretching frequency can provide clues about the electronic environment of the carbonyl group.

Mass Spectrometry (MS)

Theoretical Considerations: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating ions.

-

Data Acquisition: The mass spectrum is recorded by scanning a range of mass-to-charge (m/z) ratios.

Data Interpretation:

The mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Notes |

| 189 | [M]⁺ | The molecular ion, corresponding to the molecular weight of the compound. |

| 188 | [M-H]⁺ | Loss of the aldehyde proton. |

| 160 | [M-CHO]⁺ | Loss of the formyl radical. |

| 134 | [C₇H₄NS]⁺ | Fragmentation of the thiazole ring. |

| 103 | [C₆H₅CN]⁺ | Benzonitrile cation, a common fragment from phenyl-substituted nitrogen heterocycles. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Logical Framework: The fragmentation pattern provides a roadmap to the molecular structure. The initial loss of small, stable neutral molecules or radicals from the molecular ion is a common feature. The presence of the phenyl group and the thiazole ring will lead to characteristic fragment ions.

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and validated understanding of its molecular structure. By carefully interpreting the data from each technique and cross-referencing the findings, researchers can confidently confirm the identity and purity of this important synthetic intermediate, ensuring its suitability for downstream applications in drug discovery and materials science. This guide serves as a foundational resource, blending theoretical principles with practical insights to empower scientists in their research endeavors.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS 20949-81-9 [matrix-fine-chemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl)-3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Thiazole Derivatives

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the diverse biological activities of thiazole derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the core chemical properties of the thiazole ring that make it a cornerstone in medicinal chemistry and explore its multifaceted roles in antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. This document is designed to be a practical and comprehensive reference, elucidating not just the "what" but the "why" behind the therapeutic potential of this remarkable heterocyclic scaffold.

The Thiazole Ring: A Foundation of Versatility in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, is a fundamental building block in a vast array of biologically active compounds.[1][2] Its significance is underscored by its presence in numerous FDA-approved drugs, ranging from anticancer agents like Dasatinib to anti-HIV medications such as Ritonavir.[1][2] The unique electronic distribution and planar structure of the thiazole ring allow it to act as a versatile scaffold, capable of engaging in various non-covalent interactions with biological targets. The nitrogen atom, in particular, often participates in crucial hydrogen bonding with proteins and enzymes, a key factor in the pharmacological profile of many thiazole derivatives.[3]

The inherent reactivity of the thiazole ring also lends itself to diverse synthetic modifications, enabling chemists to fine-tune the steric and electronic properties of derivative compounds to optimize their biological activity and pharmacokinetic profiles.[4] This adaptability has made the thiazole moiety a "privileged structure" in drug discovery, a core component that consistently appears in molecules with a wide range of therapeutic applications.[5]

Antimicrobial Activity: A Broad Spectrum of Defense

The rise of antimicrobial resistance presents a formidable global health challenge, necessitating the urgent development of novel therapeutic agents.[6] Thiazole derivatives have emerged as a promising class of compounds in this arena, exhibiting a broad spectrum of activity against various pathogens, including bacteria and fungi.[7][8]

Antibacterial Mechanisms of Action

Thiazole-containing compounds exert their antibacterial effects through diverse mechanisms. A significant target is DNA gyrase , an essential bacterial enzyme involved in DNA replication.[6] By inhibiting this enzyme, thiazole derivatives disrupt bacterial cell division and lead to cell death. The amphiphilic nature of some thiazole derivatives facilitates their integration into bacterial cell membranes, leading to disruption of membrane integrity and function.[8]

Several studies have highlighted the structure-activity relationships (SAR) that govern the antibacterial potency of these compounds. For instance, the introduction of specific substituents, such as trichlorophenyl groups, has been shown to enhance inhibitory activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[8]

Antifungal Properties

Thiazole derivatives also demonstrate significant antifungal activity.[7] For example, novel series of thiazole derivatives bearing a hydrazone group have shown potent in vitro activity against various fungal strains, including Candida albicans, C. krusei, and C. parapsilosis.[7] The presence of two thiazole moieties linked by a hydrazone group has been associated with increased antifungal efficacy.[7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay to evaluate the antimicrobial potency of thiazole derivatives is the determination of the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of a thiazole derivative that visibly inhibits the growth of a specific microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: The thiazole derivative is serially diluted in a 96-well microtiter plate containing the broth medium. A range of concentrations should be tested to capture the MIC value.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

Validation: The results can be validated by plating the contents of the clear wells onto agar plates to determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).

Anticancer Activity: Targeting the Hallmarks of Malignancy

Cancer remains a leading cause of mortality worldwide, and the development of more effective and less toxic anticancer drugs is a critical area of research.[3][9] Thiazole derivatives have demonstrated significant potential as anticancer agents, with several compounds advancing to clinical trials.[3] Their mechanisms of action are diverse, targeting various pathways involved in cancer cell proliferation, survival, and metastasis.[3][9]

Mechanisms of Anticancer Action

Thiazole-based compounds can induce apoptosis (programmed cell death) in cancer cells.[9] They can also interfere with the cell cycle, leading to cell cycle arrest and preventing tumor growth.[10] A key area of investigation is the inhibition of various protein kinases, which are often dysregulated in cancer. For example, some thiazole derivatives have been shown to inhibit tyrosine kinases , which play a crucial role in cell signaling pathways that control cell growth and division.[11]

Furthermore, thiazole derivatives have been found to inhibit signaling pathways such as NF-κB, mTOR, and PI3K/Akt , which are critical for cancer cell survival and proliferation.[9][12] They can also modulate the activity of enzymes like topoisomerase and histone deacetylase (HDAC) , which are involved in DNA replication and gene expression.[9]

The anticancer drug Dasatinib , which contains a thiazole ring, is a potent inhibitor of multiple tyrosine kinases.[1] Another approved drug, Ixazomib , also features a thiazole moiety and is used in the treatment of multiple myeloma.[3]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Thiazole Derivatives

Caption: PI3K/Akt/mTOR signaling pathway inhibition by thiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.[7]

Objective: To evaluate the cytotoxic effect of thiazole derivatives on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the thiazole derivative for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases, including arthritis, cardiovascular disease, and cancer.[13] Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway.[14][15]

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

The arachidonic acid pathway is central to the inflammatory response, involving the enzymes cyclooxygenase (COX) and lipoxygenase (LOX).[13] Thiazole derivatives have been shown to inhibit both COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.[16][17] Some derivatives exhibit selectivity for COX-2, which is an attractive feature for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[16] Additionally, thiazole compounds have been identified as inhibitors of 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid cascade that produces leukotrienes.[18]

Experimental Workflow: In Vitro COX Inhibition Assay

Caption: Workflow for in vitro cyclooxygenase (COX) inhibition assay.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Thiazole derivatives have emerged as promising candidates for the development of neuroprotective agents.[19][20]

Mechanisms of Neuroprotection

The neuroprotective effects of thiazole derivatives are multifaceted. Some compounds act as inhibitors of enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in Alzheimer's disease therapy.[21] Others have been shown to inhibit deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LOX), both of which are involved in neuronal damage.[18]

Furthermore, certain thiazole derivatives exhibit antioxidant properties , which can mitigate oxidative stress, a key contributor to neuronal cell death.[19] They can also possess anti-apoptotic properties , preventing the programmed death of neurons.[19] The ability of some thiazole-based compounds to modulate the activity of AMPA receptors, which are involved in synaptic transmission, also contributes to their neuroprotective potential.[20]

Conclusion and Future Perspectives

The thiazole scaffold has unequivocally established its importance in medicinal chemistry and drug discovery. The diverse biological activities of its derivatives, spanning antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, highlight the immense therapeutic potential of this heterocyclic motif. The continued exploration of structure-activity relationships, coupled with advancements in synthetic methodologies, will undoubtedly lead to the development of novel thiazole-based drugs with enhanced efficacy and safety profiles. As our understanding of the molecular basis of diseases deepens, the versatility of the thiazole ring will continue to be leveraged to design targeted therapies for a wide range of human ailments.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. researchgate.net [researchgate.net]

- 14. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 16. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel thiazole-nitrone hybrids as innovative neuroprotective agents with antioxidant and antiapoptotic properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 20. mdpi.com [mdpi.com]

- 21. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry

An In-depth Technical Guide to 2-Phenyl-1,3-thiazole-4-carbaldehyde: Synthesis, Characterization, and Application in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The thiazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, and this particular derivative serves as a versatile intermediate for synthesizing compound libraries aimed at various therapeutic targets. This document details the molecule's fundamental physicochemical properties, provides a validated, step-by-step synthesis protocol with mechanistic insights, outlines its strategic importance in drug development workflows, and establishes a framework for its analytical characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable compound in their research endeavors.

The 1,3-thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. This structural motif is a key component in a wide array of biologically active compounds and pharmaceuticals, including the essential vitamin B1 (thiamine).[1] Its prevalence in medicinal chemistry stems from its ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) with biological targets, its metabolic stability, and its synthetic tractability.[1][2] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[1][2] Consequently, functionalized thiazoles like this compound are highly valued as starting materials for the exploration of new chemical entities.

Physicochemical and Structural Profile

A precise understanding of a compound's properties is the foundation of its effective application. This compound is a solid material under standard conditions, characterized by the following key identifiers and properties.

| Property | Value | Source(s) |

| Molecular Weight | 189.23 g/mol | [3][4][5] |

| Molecular Formula | C₁₀H₇NOS | [3][4][5][6] |

| CAS Number | 20949-81-9 | [3][4][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Formyl-2-phenyl-1,3-thiazole, 2-phenylthiazole-4-carbaldehyde | [4][5] |

| Melting Point | 51 °C | [5] |

| Boiling Point | 353.0 ± 34.0 °C (Predicted) | [5] |

| SMILES | O=CC1=CSC(=N1)C1=CC=CC=C1 | [3] |

| InChIKey | OLLKCCGWRITPOV-UHFFFAOYSA-N | [3] |

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. The strategy involves the condensation and cyclization of a thioamide with an α-halocarbonyl compound.

Synthesis Workflow

Caption: Hantzsch synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Thiobenzamide

-

3-bromo-2-oxopropanal (or its stable hydrate/acetal precursor)

-

Ethanol (anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiobenzamide (1.0 eq) in anhydrous ethanol.

-

Addition of α-Halocarbonyl: To the stirring solution, add 3-bromo-2-oxopropanal (1.1 eq). Causality Note: A slight excess of the electrophile ensures complete consumption of the starting thioamide.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Expertise Note: The initial reaction is an Sɴ2 attack of the thioamide sulfur on the α-carbon of the aldehyde, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.

-

Quenching and Neutralization: After completion, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine, then dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to afford this compound as a solid.

Applications in Drug Discovery

The aldehyde functional group at the 4-position makes this compound an exceptionally versatile intermediate for building molecular complexity and generating libraries for high-throughput screening. Its derivatives are being explored for a range of therapeutic applications.[7][8][9]

Synthetic Utility Workflow

The carbaldehyde can be readily converted into numerous other functional groups, each opening a new avenue for analogue synthesis.

Caption: Key synthetic transformations of this compound.

-

Oxidation to the corresponding carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry.[7]

-

Reductive amination allows for the introduction of diverse amine side chains, enabling systematic exploration of structure-activity relationships (SAR).

-

Reduction to the primary alcohol creates a site for ether or ester linkages.

-

Carbon-carbon bond-forming reactions like the Wittig reaction or Knoevenagel condensation are used to build larger, more complex scaffolds, which have shown promise in developing novel anticancer agents.[10][11]

Analytical and Spectroscopic Validation

Confirming the identity and purity of the synthesized compound is critical. The following spectroscopic signatures are expected for this compound.

-

¹H NMR: The proton spectrum will be highly characteristic. Key signals include:

-

A singlet for the aldehydic proton (-CHO) downfield, typically between δ 9.8-10.1 ppm.

-

A singlet for the thiazole ring proton (at C5), typically around δ 8.0-8.5 ppm.

-

Multiplets corresponding to the protons on the phenyl ring, typically in the range of δ 7.4-8.0 ppm.

-

-

¹³C NMR: The carbon spectrum will show distinct signals for:

-

The aldehydic carbonyl carbon, highly deshielded (>185 ppm).

-

The three carbons of the thiazole ring (C2, C4, C5).

-

The six carbons of the phenyl ring.

-

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch will be prominent around 1690-1715 cm⁻¹. Additional bands will correspond to C=N and C=C stretching of the aromatic rings.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight (189.23). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₁₀H₇NOS).

Trustworthiness Principle: By comparing the data obtained from these analytical techniques against these expected values, a researcher can definitively validate the successful synthesis and purity of this compound.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and exceptional versatility as a chemical intermediate make it an invaluable asset for medicinal chemists. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and deploy this potent building block in the quest for novel therapeutics.

References

- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | CAS 20949-81-9 [matrix-fine-chemicals.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. This compound, ≥90%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. China 2-Phenyl-1,3-thiazole-4-carboxylic Acid Manufacturers Suppliers Factory - WANHONGRUN [zbwhr.com]

- 8. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Phenyl-1,3-thiazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Strategic Importance of the 2-Phenylthiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, arising from the presence of both sulfur and nitrogen heteroatoms, allow it to engage in a variety of non-covalent interactions with biological macromolecules, making it a cornerstone in medicinal chemistry.[3][4] When substituted with a phenyl group at the 2-position, the resulting 2-phenylthiazole scaffold gains significant metabolic stability and lipophilicity, further enhancing its drug-like properties. The introduction of a carbaldehyde group at the 4-position transforms this stable core into a versatile synthetic intermediate, opening a gateway for the construction of complex molecular architectures with diverse pharmacological profiles.[5]

This technical guide provides an in-depth exploration of 2-Phenyl-1,3-thiazole-4-carbaldehyde, targeting researchers, scientists, and drug development professionals. We will delve into the principal synthetic routes, detailing the causality behind the chosen methodologies. Furthermore, this guide will cover the full spectroscopic characterization of the molecule, its chemical reactivity, and its proven applications as a pivotal building block in the development of novel therapeutic agents.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety profile of a compound is a prerequisite for its effective and safe utilization in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 20949-81-9 | [6] |

| Molecular Formula | C₁₀H₇NOS | [6] |

| Molecular Weight | 189.23 g/mol | [6] |

| Appearance | Solid | [2] |

| Melting Point | 51 °C | [7] |

| Boiling Point | 353.0 ± 34.0 °C (Predicted) | [7] |

| Density | 1.269 ± 0.06 g/cm³ (Predicted) | [7] |

Safety and Handling:

This compound and its precursors should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][8]

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9]

-

Precautionary Measures: Avoid breathing dust/fumes. Wash hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[1][8]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek medical attention.[1][8]

-

Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[7]

Strategic Synthesis of this compound

The synthesis of this compound can be approached through two primary strategic disconnections, each with its own merits and considerations. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

-

Hantzsch Thiazole Synthesis: Building the thiazole ring with the aldehyde precursor already in place.

-

Vilsmeier-Haack Reaction: Formylating a pre-synthesized 2-phenyl-1,3-thiazole core.

Method 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and robust method for the construction of the thiazole ring, involving the condensation of an α-haloketone with a thioamide.[10] In the context of our target molecule, this involves the reaction of thiobenzamide with an appropriate 3-halo-2-oxopropanal derivative.

Conceptual Rationale:

The choice of the Hantzsch synthesis is predicated on its reliability and the commercial availability of thiobenzamide. The key challenge lies in the stability and availability of the α-halocarbonyl component, 3-bromo-2-oxopropanal, which is often generated in situ or used as a hydrate or acetal equivalent due to its high reactivity. The reaction proceeds via a nucleophilic attack of the thioamide's sulfur on the halogenated carbon, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Experimental Protocol: Synthesis of this compound via Hantzsch Condensation

This protocol is an adapted example based on established Hantzsch synthesis procedures.[11]

Materials:

-

Thiobenzamide

-

3-Bromo-2-oxopropanal (or its acetal equivalent)

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1.0 eq) in ethanol.

-

To this solution, add 3-bromo-2-oxopropanal (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-